molecular formula C16H21N3OS B6472444 1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide CAS No. 2640865-70-7

1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Cat. No.: B6472444
CAS No.: 2640865-70-7
M. Wt: 303.4 g/mol
InChI Key: XHFRUWYFFJNRKP-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that consists of the fusion of benzene and thiazole. It’s a system found in various marine and terrestrial natural compounds and is used worldwide for a wide variety of applications . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

Benzothiazole is a heterocyclic compound with a bicyclic structure, which includes a benzene ring fused to a thiazole ring . The exact molecular structure of “1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide” would need to be determined through methods such as X-ray crystallography, NMR spectroscopy, or computational chemistry techniques.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions. For instance, benzothiazoles can undergo reactions such as condensation with aldehydes or ketones, cyclization with thioamides or carbon dioxide, and various other transformations .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely and often depends on their specific biological activity. For example, some benzothiazole derivatives have been found to exhibit antimicrobial activity, although the exact mechanisms are not always fully understood .

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure and properties. Some benzothiazole compounds may be hazardous and require careful handling and storage .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-16(2,3)18-14(20)11-8-9-19(10-11)15-17-12-6-4-5-7-13(12)21-15/h4-7,11H,8-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFRUWYFFJNRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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